(S)-crizotinib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

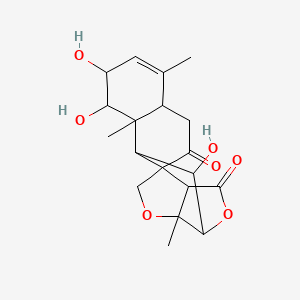

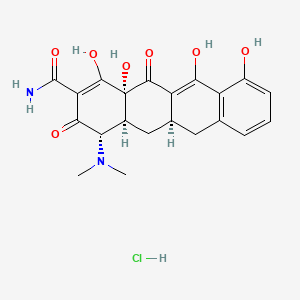

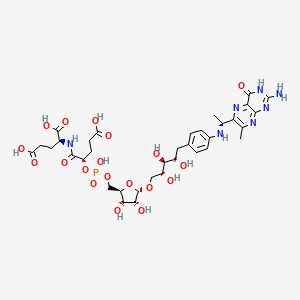

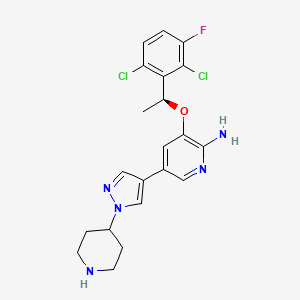

Ent-crizotinib is a 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine that is the (S)-enantiomer of crizotinib. It is an enantiomer of a crizotinib.

Propiedades

IUPAC Name |

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does (S)-Crizotinib exert its anticancer effects?

A1: this compound acts by inhibiting MTH1 [, , , , , ], an enzyme responsible for hydrolyzing oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP. These oxidized nucleotides, if incorporated into DNA during replication, can lead to mutations and genomic instability. By inhibiting MTH1, this compound allows these oxidized nucleotides to accumulate in cancer cells, ultimately leading to DNA damage and cell death.

Q2: What makes this compound more potent than its (R)-enantiomer against MTH1?

A2: Studies employing molecular dynamics simulations and binding free energy calculations have revealed that this compound exhibits greater binding affinity to the MTH1 active site compared to (R)-Crizotinib [, ]. This difference in binding affinity arises from specific interactions with amino acid residues within the binding pocket, influencing the overall stability of the drug-target complex. Notably, this compound forms a crucial hydrogen bond interaction with loop 1 and loop 3 of the MTH1 protein, further stabilizing its binding and enhancing its inhibitory activity [].

Q3: Does hypoxia influence the efficacy of this compound?

A4: Interestingly, hypoxia, a common characteristic of the tumor microenvironment, appears to have a differential impact on the efficacy of this compound compared to other MTH1 inhibitors []. While some studies suggest hypoxia might enhance the sensitivity of cancer cells to MTH1 inhibition, further research is needed to fully elucidate the interplay between hypoxia and this compound activity in different tumor models.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22ClFN4O, and its molecular weight is 396.88 g/mol.

Q5: Has this compound's structure been confirmed through spectroscopic data?

A5: While the provided research abstracts don't specify spectroscopic data, it's standard practice in pharmaceutical research to characterize compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques would confirm the structure and purity of this compound.

Q6: What evidence supports the anticancer activity of this compound in laboratory settings?

A8: In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including osteosarcoma, gastric cancer, and non-small cell lung cancer cells [, , ]. These studies often employ cell viability assays and analyses of cell cycle progression and apoptosis to evaluate the compound's anticancer effects.

Q7: Has the efficacy of this compound been evaluated in animal models of cancer?

A9: Yes, research utilizing animal models has shown promising results. In a study involving rat models of pulmonary arterial hypertension (PAH), which exhibits some similarities to cancer in terms of excessive cell proliferation, treatment with this compound led to a decrease in pulmonary vascular remodeling and improvement in hemodynamics and cardiac function [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.